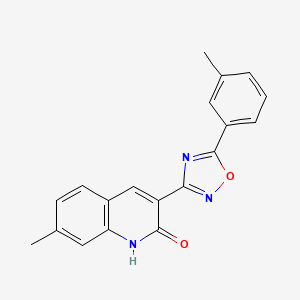
7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline-based molecule that contains an oxadiazole ring, which gives it unique properties that make it useful in various fields of research.
Wirkmechanismus
The mechanism of action of 7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and protect against oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its versatility. It can be used for a wide range of applications, including drug development, fluorescence imaging, and biochemical assays. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. Some possible areas of interest include:
- Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and signaling pathways.
- Development of new derivatives of this compound with improved solubility and/or potency.
- Investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections.
- Development of new fluorescence imaging techniques using this compound.
- Investigation of the potential use of this compound as a tool for studying various biological processes, including DNA replication and repair, and cell signaling.
Synthesemethoden
The synthesis of 7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves multiple steps and requires the use of various reagents and solvents. The first step involves the reaction of 2-amino-3-methylquinoline with m-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with chloroacetic acid to form the carboxylic acid derivative, which is then cyclized with phosphoryl chloride and sodium azide to form the oxadiazole ring. The resulting compound is then reacted with 2,3-dimethyl-1,4-naphthoquinone to form the final product.
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antitumor, antiviral, and antioxidant properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, including DNA and RNA.
Eigenschaften
IUPAC Name |
7-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-4-3-5-14(8-11)19-21-17(22-24-19)15-10-13-7-6-12(2)9-16(13)20-18(15)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGGWLCIFIWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

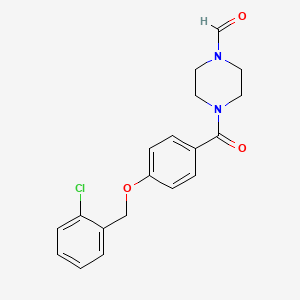
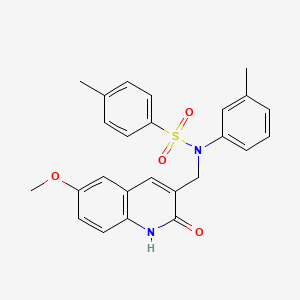
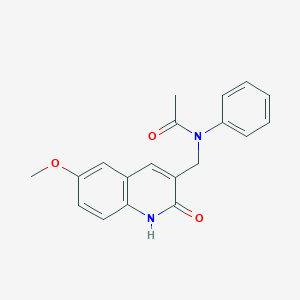
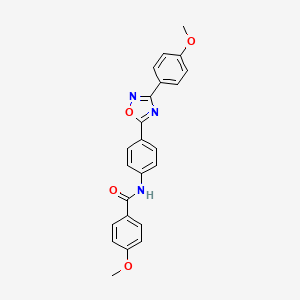
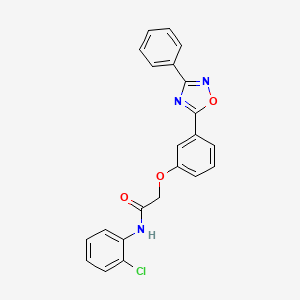
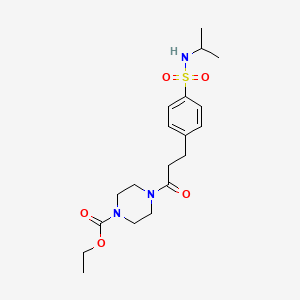
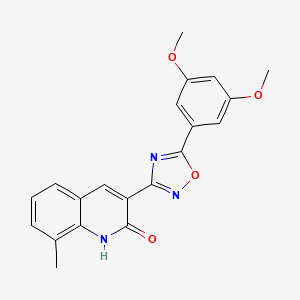
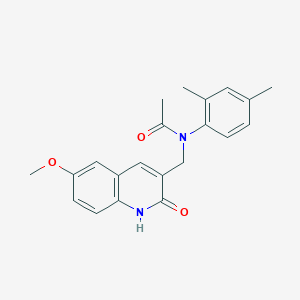
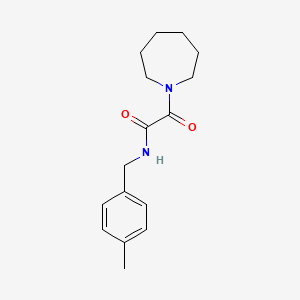
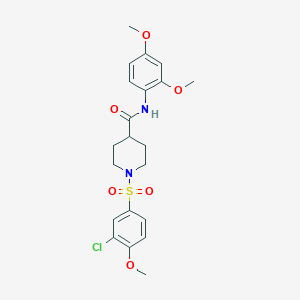
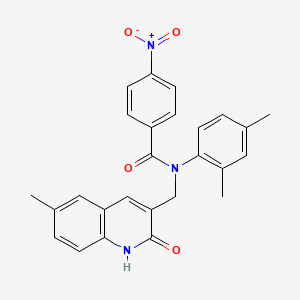
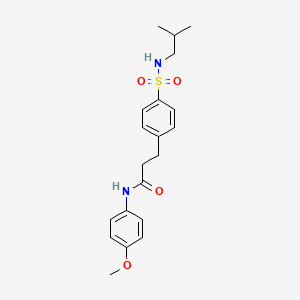
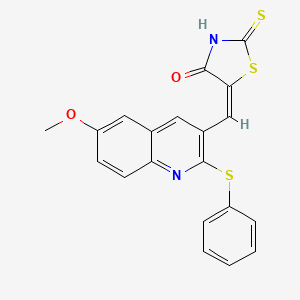
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)